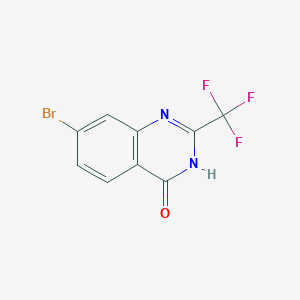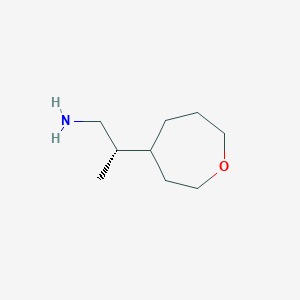
(2S)-2-(Oxepan-4-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(Oxepan-4-yl)propan-1-amine is an organic compound that features a seven-membered oxepane ring attached to a propan-1-amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Oxepan-4-yl)propan-1-amine typically involves the following steps:
Formation of the Oxepane Ring: The oxepane ring can be synthesized through cyclization reactions involving appropriate precursors such as diols or epoxides.
Attachment of the Propan-1-amine Group: The propan-1-amine group can be introduced through nucleophilic substitution reactions, where an amine group replaces a leaving group on the oxepane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(2S)-2-(Oxepan-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxepane ring to other cyclic structures or open the ring to form linear compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the oxepane ring or the propan-1-amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
(2S)-2-(Oxepan-4-yl)propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study biological processes involving amine-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (2S)-2-(Oxepan-4-yl)propan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s amine group can form hydrogen bonds and electrostatic interactions, while the oxepane ring provides structural rigidity and spatial orientation. These interactions can modulate the activity of biological pathways and processes.
相似化合物的比较
Similar Compounds
(2S)-2-(Oxetan-3-yl)propan-1-amine: Features a four-membered oxetane ring instead of a seven-membered oxepane ring.
(2S)-2-(Tetrahydrofuran-3-yl)propan-1-amine: Contains a five-membered tetrahydrofuran ring.
(2S)-2-(Pyran-4-yl)propan-1-amine: Has a six-membered pyran ring.
Uniqueness
(2S)-2-(Oxepan-4-yl)propan-1-amine is unique due to its seven-membered oxepane ring, which imparts distinct chemical and physical properties compared to its smaller-ring analogs. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
(2S)-2-(oxepan-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3/t8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRNLNFJRSZFG-VEDVMXKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,6-dimethyl-2H,3H,4H-1lambda6-pyrazolo[3,4-d][1,2]thiazole-1,1,3-trione](/img/structure/B3003746.png)
![1-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl}prop-2-en-1-one](/img/structure/B3003747.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B3003748.png)
![Methyl (E)-4-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B3003753.png)
![N-ethyl-1,3-dimethyl-2,4-dioxo-N-phenyl-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3003754.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B3003757.png)
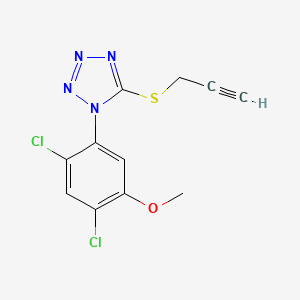
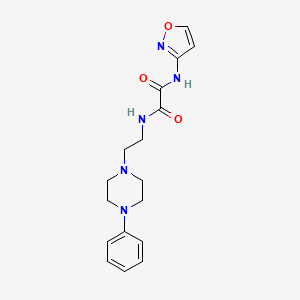
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B3003761.png)
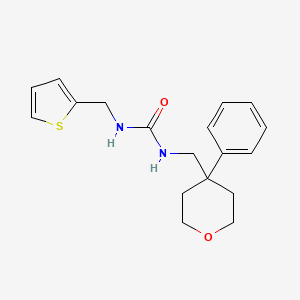
![2-Oxa-8-thia-5-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B3003764.png)
